[(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Sulfamoyl-2-chloroadenosine involves a multi-step reaction process:
Industrial Production Methods
Industrial production of 5’-Sulfamoyl-2-chloroadenosine can also be achieved through a fermentative process using a strain of the microorganism Streptomyces albus R2374 . This method involves cultivating the microorganism in a suitable medium, followed by extraction and purification of the compound.
Chemical Reactions Analysis
Types of Reactions
5’-Sulfamoyl-2-chloroadenosine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction conditions are not extensively documented.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas (H₂) and palladium on carbon (Pd/C) are commonly used for hydrogenation reactions.
Sulfamoylation: Sulfamoyl chloride and calcium carbonate (CaCO₃) are used for sulfamoylation reactions.
Ammonolysis: Ammonia (NH₃) in methanol is used for ammonolysis reactions.
Major Products
The major products formed from these reactions include various intermediates and the final product, 5’-Sulfamoyl-2-chloroadenosine.
Scientific Research Applications
5’-Sulfamoyl-2-chloroadenosine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a nucleoside analogue.
Medicine: It has potential therapeutic applications, particularly as an antibiotic and antiviral agent.
Industry: The compound is used in the development of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5’-Sulfamoyl-2-chloroadenosine involves its interaction with specific molecular targets and pathways. As a nucleoside analogue, it can interfere with nucleic acid synthesis, thereby inhibiting the growth of microorganisms and viruses. The compound’s sulfamoyl group is believed to play a crucial role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5’-Sulfamoyl adenosine
- 5’-Sulfamoyl 2-bromoadenosine
- 5’-Sulfamoyl tubercidin
Uniqueness
5’-Sulfamoyl-2-chloroadenosine is unique due to the presence of both a chloro and a sulfamoyl group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13ClN6O6S |
---|---|
Molecular Weight |
380.77 g/mol |
IUPAC Name |
[(2S,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]-hydroxymethanesulfonamide |
InChI |
InChI=1S/C10H13ClN6O6S/c11-10-15-6(12)2-7(16-10)17(1-14-2)8-4(19)3(18)5(23-8)9(20)24(13,21)22/h1,3-5,8-9,18-20H,(H2,12,15,16)(H2,13,21,22)/t3-,4+,5-,8+,9?/m0/s1 |
InChI Key |
UHTVATMBDSWOLF-JXNOSOHOSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)C(O)S(=O)(=O)N)O)O)Cl)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)C(O)S(=O)(=O)N)O)O)Cl)N |
Origin of Product |
United States |
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